6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a heterocyclic organic compound that belongs to the pyrrolo[2,3-d]pyrimidine class. This compound is characterized by a fused ring system that incorporates both pyrrole and pyrimidine moieties, making it of significant interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical methods, often involving modifications of existing pyrrolo[2,3-d]pyrimidine derivatives. It is classified as a heterocyclic compound, specifically a pyrrolo[2,3-d]pyrimidine, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The structural framework allows for various substitutions that can enhance its pharmacological profile.
The synthesis of 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol typically involves multi-step reactions. One common method includes the following steps:
This method has been optimized in various studies to improve yields and reduce reaction times, often utilizing continuous flow reactors in industrial settings for efficiency .
The molecular formula of 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is C₈H₈N₄O₂. Its structure features:
This configuration contributes to its unique chemical reactivity and potential biological activity.
6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol can undergo several types of reactions:
Substitution reactions typically utilize polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures. Oxidation may involve reagents such as hydrogen peroxide .
The mechanism of action for 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol largely depends on its interactions with biological targets. It has been studied for its potential to inhibit specific enzymes involved in cancer cell proliferation or microbial growth. The precise pathways are still under investigation but may involve interference with nucleic acid synthesis or enzyme activity modulation .
Relevant data regarding melting point and boiling point are often determined experimentally but are not universally reported in literature .
6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol has several scientific applications:
This compound's unique structure and reactivity make it a valuable target for further research in drug development and synthetic applications.
The pyrrolo[2,3-d]pyrimidine scaffold is a bicyclic heterocyclic system that serves as a bioisostere for purine nucleobases, with critical nitrogen atom positions enabling diverse biological interactions. This scaffold features a pyrrole ring fused to pyrimidine at the 2,3-d position, creating a planar structure conducive to π-stacking interactions with biological targets. The unsubstituted core (7H-pyrrolo[2,3-d]pyrimidine-2,4-diol) exhibits tautomerism, allowing it to function as a hydrogen bond donor/acceptor network. Its structural mimicry of adenosine facilitates binding to kinase ATP sites, as confirmed by crystallographic studies of kinase-inhibitor complexes [4] [7]. Key properties include:
Table 1: Hydrogen-Bonding Interactions of Pyrrolo[2,3-d]pyrimidine Core
H-Bond Donor Sites | H-Bond Acceptor Sites | Target Kinase Residues |
---|---|---|
N7-H | O2 (C2=O tautomer) | His95 (KRAS) |
C4-OH | N1 | Tyr96 (KRAS) |
C2-OH | N3 | Glu99 (KRAS) |
The 6-ethyl modification and 2,4-diol groups synergistically enhance target affinity and pharmacokinetic properties:
Conformational Restriction: Ethyl sterically blocks rotational freedom at C6, pre-organizing the scaffold for optimal target binding [7].
2,4-Diol Groups:
Table 2: Structure-Activity Relationship of Key Substituents
Position | Substituent | Effect on Binding Affinity | Biological Consequence |
---|---|---|---|
C6 | Ethyl | ΔG = -2.4 kcal/mol vs H | Enhanced KRAS G12C inhibition [7] |
C2/C4 | Diol | Kd reduction 5–10-fold vs halogenated | Multi-kinase inhibition [3] |
N7 | H | Tautomer stabilization | DNA intercalation capability [5] |
Pyrrolo[2,3-d]pyrimidine chemistry evolved through three phases:
Early Nucleoside Mimetics (Pre-2000s): Initial syntheses focused on 7-deazapurine analogs as antimetabolites. The landmark synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol from 6-aminouracil and chloroacetaldehyde achieved 98% yield, establishing scalable routes [4].
Kinase Inhibitor Era (2000–2020): Discovery of halogenated derivatives (e.g., 2,4-dichloro-6-ethyl analog, CAS 1275608-17-7) as intermediates for N-alkylated kinase inhibitors. This enabled drugs like Compound 5k (IC₅₀ = 40–204 nM against EGFR/Her2), rivaling sunitinib [3].
Targeted Covalent Inhibitors (2020–Present): Rational incorporation of 6-ethyl derivatives into covalent warhead-bearing scaffolds (e.g., KRAS G12C inhibitors). Compound 50 (pyrrolo[2,3-d]pyrimidine-based) overcame resistance mutations (Y96D/H95Q) via optimized ethyl positioning [7]. Recent work includes CSF1R inhibitors (e.g., 12b) merging pexidartinib fragments with pyrrolopyrimidine cores [10].
Table 3: Evolution of Key Pyrrolo[2,3-d]pyrimidine Derivatives
Year | Compound Class | Therapeutic Target | Achievement |
---|---|---|---|
1980s | Unsubstituted core | Antimetabolites | Nucleoside mimicry established [4] |
2010s | 4-(Benzylamino)-6-ethyl derivatives | EGFR/VEGFR2 | Multi-target inhibition (IC₅₀ < 100 nM) [3] |
2023–2025 | 6-Ethyl-C6-constrained analogs | KRAS G12C/FLT3/IRAK4 | Overcame adaptive resistance; in vivo efficacy [7] [8] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: